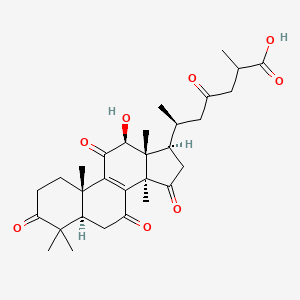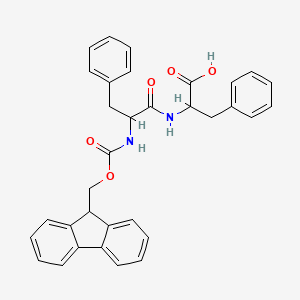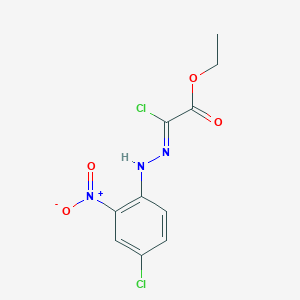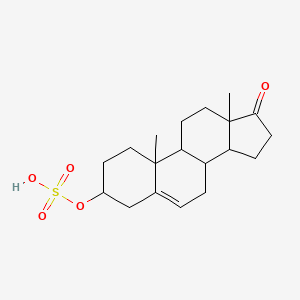![molecular formula C10H27N4Na2O16P B13386045 disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B13386045.png)
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Inosinic acid, sodium salt, hydrate (1:2:8) is a compound that belongs to the group of purine-5’-nucleotides. It is the sodium salt form of inosinic acid and is commonly used in various scientific and industrial applications. This compound is known for its role as an endogenous metabolite and is involved in several biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) typically involves the phosphorylation of inosine. This process can be carried out using phosphorylating agents such as phosphorus oxychloride in the presence of a suitable base. The reaction is usually conducted under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) often involves fermentation processes using microorganisms that can produce inosine. The inosine is then chemically converted to inosinic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt. The final product is then crystallized and hydrated to achieve the desired hydrate form .
化学反応の分析
Types of Reactions
5’-Inosinic acid, sodium salt, hydrate (1:2:8) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthosine monophosphate.
Reduction: It can be reduced to inosine.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.
Major Products
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various nucleoside derivatives.
科学的研究の応用
5’-Inosinic acid, sodium salt, hydrate (1:2:8) has a wide range of applications in scientific research:
Chemistry: It is used as a standard in chromatography and spectroscopy for the analysis of nucleotides.
Biology: It serves as a substrate in enzymatic reactions and is involved in the synthesis of nucleic acids.
Medicine: It is used in the study of metabolic pathways and as a potential therapeutic agent in various treatments.
Industry: It is used as a flavor enhancer in the food industry due to its umami taste
作用機序
The mechanism of action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) involves its role as a precursor in the synthesis of nucleotides. It is converted to inosine monophosphate, which is then further metabolized to form adenosine monophosphate and guanosine monophosphate. These nucleotides are essential for DNA and RNA synthesis, as well as for various cellular processes .
類似化合物との比較
Similar Compounds
Guanosine 5’-monophosphate, sodium salt, hydrate: Similar in structure but contains guanine instead of hypoxanthine.
Adenosine 5’-monophosphate, sodium salt, hydrate: Contains adenine instead of hypoxanthine.
Uridine 5’-monophosphate, sodium salt, hydrate: Contains uracil instead of hypoxanthine.
Uniqueness
5’-Inosinic acid, sodium salt, hydrate (1:2:8) is unique due to its specific role in purine metabolism and its ability to act as a precursor for both adenosine and guanosine nucleotides. This dual role makes it a versatile compound in biochemical research and industrial applications .
特性
分子式 |
C10H27N4Na2O16P |
|---|---|
分子量 |
536.29 g/mol |
IUPAC名 |
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate |
InChI |
InChI=1S/C10H13N4O8P.2Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;8*1H2/q;2*+1;;;;;;;;/p-2 |
InChIキー |
QKWLBOYKTJDMLH-UHFFFAOYSA-L |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B13386005.png)


![1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one](/img/structure/B13386019.png)


![sodium,[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate](/img/structure/B13386040.png)

![4-[5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B13386052.png)
![tert-butyl N-[(E)-[amino-(3-methylphenyl)methylidene]amino]carbamate](/img/structure/B13386059.png)
